molecular formula C19H13NS B167940 Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- CAS No. 10023-25-3

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-

Cat. No. B167940
CAS RN: 10023-25-3
M. Wt: 287.4 g/mol
InChI Key: BFVGPEZYBWIPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-, also known as BHPI, is a heterocyclic compound that has attracted attention in the scientific community due to its potential applications in drug discovery. BHPI has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism Of Action

The mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- is not fully understood. However, studies have suggested that Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9.

Biochemical And Physiological Effects

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been shown to inhibit the replication of HIV-1 and HCV.

Advantages And Limitations For Lab Experiments

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- offers several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to exhibit potent biological activities at low concentrations. However, one limitation of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-. One area of research is the development of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- and its potential targets. Additionally, the efficacy of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- in animal models and clinical trials should be further explored to determine its potential as a therapeutic agent.

Synthesis Methods

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- can be synthesized through a multi-step process that involves the condensation of 2-aminothiophenol and 2,3-dihydro-1H-inden-1-one. The resulting intermediate is then subjected to cyclization with 2-bromo-1-nitrobenzene, followed by reduction with sodium dithionite to yield Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-. This synthesis method has been optimized to yield high purity Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-.

Scientific Research Applications

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, lung, and prostate cancer. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been shown to possess anti-viral activity against HIV-1, HCV, and HSV-1.

properties

CAS RN

10023-25-3

Product Name

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-

Molecular Formula

C19H13NS

Molecular Weight

287.4 g/mol

IUPAC Name

20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene

InChI

InChI=1S/C19H13NS/c1-2-6-13-12(5-1)9-10-16-18(13)15-11-21-17-8-4-3-7-14(17)19(15)20-16/h1-10,20H,11H2

InChI Key

BFVGPEZYBWIPMA-UHFFFAOYSA-N

SMILES

C1C2=C(C3=CC=CC=C3S1)NC4=C2C5=CC=CC=C5C=C4

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)NC4=C2C5=CC=CC=C5C=C4

Other CAS RN

10023-25-3

synonyms

6,13-Dihydrobenzo[e][1]benzothiopyrano[4,3-b]indole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.